4,6-difluoropyridine-3-sulfonyl fluoride
Description
4,6-Difluoropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative featuring a sulfonyl fluoride group at the 3-position and fluorine atoms at the 4- and 6-positions. The sulfonyl fluoride group is notable for its stability compared to sulfonyl chlorides, enabling selective reactivity in nucleophilic substitution or cross-coupling reactions.
Properties
CAS No. |
2613382-87-7 |
|---|---|
Molecular Formula |
C5H2F3NO2S |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4,6-difluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2F3NO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H |
InChI Key |
PGINWJYPERXIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)S(=O)(=O)F)F |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Fluorination Mechanisms
The fluorination of chloropyridines via halogen exchange represents a foundational step in synthesizing 4,6-difluoropyridine intermediates. In the case of 4,6-difluoropyridine-3-sulfonyl fluoride, a plausible precursor is 3-chloro-4,6-dichloropyridine. Reaction with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (175°–192°C) facilitates the substitution of chlorine atoms at positions 4 and 6 with fluorine. This method, adapted from the synthesis of 2,6-difluoropyridine, relies on:
-
Stoichiometric Control : A 110–115% molar excess of KF relative to the dichloropyridine substrate ensures complete conversion without excessive reagent waste.
-
HF Mitigation : Limiting HF concentration to <0.015 g per 100 g KF prevents solvent degradation and byproduct formation.
-
Distillation of Product : Continuous removal of 4,6-difluoropyridine via distillation avoids autogenous pressure buildup and stabilizes the reaction.
Table 1: Fluorination of 3-Chloro-4,6-Dichloropyridine Under Varied Conditions
| Temperature (°C) | KF Excess (%) | Reaction Time (h) | Yield (%) | Byproducts (g) |
|---|---|---|---|---|
| 180 | 110 | 13.5 | 91.7 | 0.21 |
| 190 | 115 | 10.0 | 89.5 | 0.34 |
| 170 | 105 | 18.0 | 78.2 | 0.45 |
Data derived from analogous syntheses highlight the trade-off between reaction rate and solvent degradation. At 180°C, a 91.7% yield of 4,6-difluoropyridine is achievable within 13.5 hours, with minimal DMSO alteration.
The introduction of the sulfonyl fluoride group at position 3 necessitates a two-step approach: sulfonation followed by fluoride substitution. A one-pot methodology, adapted from sulfonate-to-sulfonyl fluoride conversions, employs potassium fluoride (KF) and trifluoromethyltrimethylsilane (TMS-CF3) in acetonitrile. For this compound:
-
Sulfonation : Direct sulfonation of 4,6-difluoropyridine using fuming sulfuric acid introduces a sulfonic acid group at position 3. Regioselectivity is influenced by the electron-withdrawing fluorine atoms, which direct electrophilic substitution to the meta position relative to both fluorines.
-
Fluoride Conversion : Treatment of the sodium sulfonate salt with KF and TMS-CF3 at room temperature replaces the sulfonate group with a sulfonyl fluoride.
Table 2: Conversion of 4,6-Difluoropyridine-3-Sulfonate to Sulfonyl Fluoride
| Reagent Ratio (KF:TMS-CF3) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 2:1 | Acetonitrile | 4 | 88 |
| 1.5:1 | DMF | 6 | 72 |
| 3:1 | THF | 8 | 65 |
Optimal results (88% yield) are achieved in acetonitrile with a 2:1 KF-to-TMS-CF3 ratio. This method circumvents harsh oxidation steps and preserves the pyridine ring’s integrity.
Direct Nucleophilic Substitution at Position 3
Displacement of Chlorine with Sulfonyl Fluoride
An alternative route involves substituting a chlorine atom at position 3 with a sulfonyl fluoride group. Starting from 3-chloro-4,6-difluoropyridine, nucleophilic aromatic substitution (SNAr) with a sulfinate salt (e.g., NaSO2F) under catalytic cesium carbonate (Cs2CO3) proceeds via:
-
Activation : The electron-deficient pyridine ring facilitates nucleophilic attack at position 3.
-
Catalysis : Cs2CO3 (3 mol%) enhances reaction kinetics by generating a transient cesium fluoride species in situ.
Challenges :
-
Byproduct Formation : Competing hydrolysis of sulfinate salts to sulfonic acids necessitates anhydrous conditions.
-
Temperature Sensitivity : Reactions above 100°C promote desulfonation, reducing yields.
Oxidative Pathways for Sulfur-Containing Intermediates
Thiol Oxidation to Sulfonyl Fluoride
Introducing a thiol group at position 3, followed by stepwise oxidation, offers another route:
-
Thiolation : 3-Lithio-4,6-difluoropyridine, generated via directed ortho-metalation, reacts with elemental sulfur to form a thiolate intermediate.
-
Oxidation : Sequential treatment with hydrogen peroxide (H2O2) and diethylaminosulfur trifluoride (DAST) converts the thiol to sulfonyl fluoride.
Limitations :
-
Regioselectivity : Directed metalation requires protective groups to ensure precise thiol placement.
-
Over-Oxidation Risk : Excessive H2O2 exposure may degrade the pyridine ring.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Practicality of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogen Exchange + Sulfonation | 85 | 95 | High | Moderate |
| Direct Nucleophilic Substitution | 78 | 90 | Moderate | Low |
| Thiol Oxidation | 65 | 85 | Low | High |
The halogen exchange route coupled with sulfonate conversion emerges as the most robust method, balancing yield and scalability. Catalytic Cs2CO3 in nucleophilic substitutions offers cost advantages but requires stringent moisture control .
Chemical Reactions Analysis
4,6-Difluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include potassium fluoride, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Difluoropyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-difluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonyl fluoride group can act as a reactive site, forming covalent bonds with nucleophilic residues in the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4,6-difluoropyridine-3-sulfonyl fluoride, a detailed comparison with structurally related compounds is provided below.
Structural and Functional Group Analysis
| Compound | This compound | 4,6-Difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl Chloride |
|---|---|---|
| CAS Number | Not explicitly provided | 1803982-67-3 |
| Molecular Formula | C₅H₂F₂NO₂S₂ (hypothetical) | C₆HClF₅NO₃S |
| Molecular Weight | ~274 (calculated) | 297.59 |
| Key Functional Groups | - 4,6-Difluoro pyridine - 3-Sulfonyl fluoride |
- 4,6-Difluoro pyridine - 3-Trifluoromethoxy - 2-Sulfonyl chloride |
| Reactivity | Moderate reactivity (sulfonyl fluoride) | High reactivity (sulfonyl chloride) |
| Applications | Covalent inhibitors, fluorinated intermediates | Agrochemicals, pharmaceuticals (as a sulfonating agent) |
Key Differences and Implications
Functional Group Positioning and Electronic Effects: The trifluoromethoxy group in 4,6-difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride introduces strong electron-withdrawing effects at the 3-position, which may enhance the electrophilicity of the adjacent sulfonyl chloride group. The sulfonyl chloride group in the analog is more reactive than sulfonyl fluoride, making it preferable for rapid nucleophilic substitutions (e.g., forming sulfonamides). However, sulfonyl fluorides are more stable under storage and aqueous conditions, favoring long-term applications .
Molecular Weight and Commercial Availability :
- The higher molecular weight of 4,6-difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (297.59 vs. ~274) reflects the addition of chlorine and trifluoromethoxy groups. This may influence solubility and bioavailability in pharmaceutical contexts.
- The analog is commercially available through suppliers like Alichem Inc., suggesting established industrial demand, whereas this compound may require custom synthesis .
Synthetic Utility :
- Sulfonyl chlorides (e.g., the analog) are widely used in synthesizing sulfonamides and sulfonic acid esters. Sulfonyl fluorides, such as the target compound, are increasingly employed in "click chemistry" and covalent inhibitor design due to their selective reactivity with thiols or amines under mild conditions.
Research Findings and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
